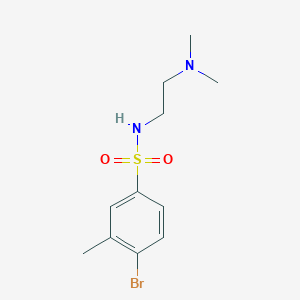
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is an organic compound with the molecular formula C10H15BrN2O2S. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Amidation: The attachment of the dimethylaminoethyl group to the sulfonamide.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom and sulfonamide group contribute to the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- 4-Bromo-N-(2-(dimethylamino)ethyl)-2-thiophenecarboxamide
Uniqueness
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H17BrN2O2S |
|---|---|
Peso molecular |
321.24 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17BrN2O2S/c1-9-8-10(4-5-11(9)12)17(15,16)13-6-7-14(2)3/h4-5,8,13H,6-7H2,1-3H3 |
Clave InChI |
NGWKJJRMNHMYAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


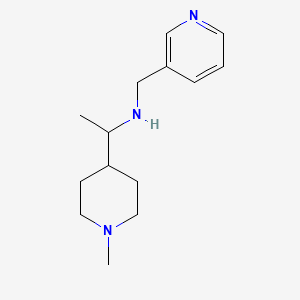
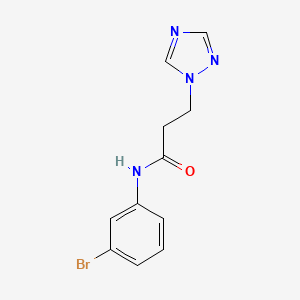
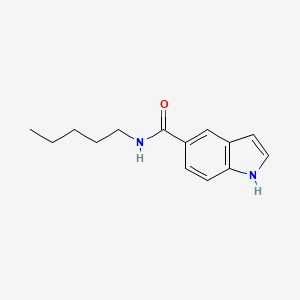
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
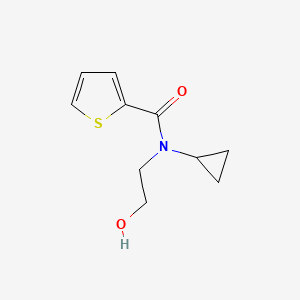
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
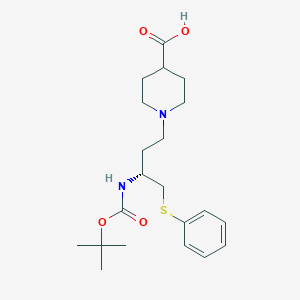
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
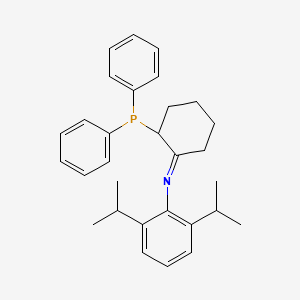

![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
